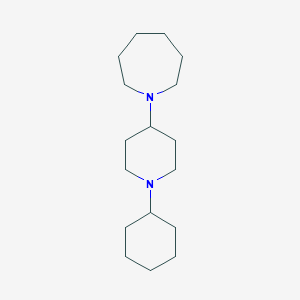

1-(1-Cyclohexylpiperidin-4-yl)azepane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H32N2 |

|---|---|

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

1-(1-cyclohexylpiperidin-4-yl)azepane |

InChI |

InChI=1S/C17H32N2/c1-2-7-13-18(12-6-1)17-10-14-19(15-11-17)16-8-4-3-5-9-16/h16-17H,1-15H2 |

InChI-Schlüssel |

BSGAUFJEHNSTJX-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |

Kanonische SMILES |

C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 1 Cyclohexylpiperidin 4 Yl Azepane and Analogous Structures

Retrosynthetic Disconnection Strategies for the 1-(1-Cyclohexylpiperidin-4-yl)azepane Framework

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The most prominent strategy involves severing the C-N bond that links the piperidine (B6355638) and azepane rings. This disconnection leads to two key synthons: an electrophilic 1-cyclohexylpiperidine (B1196802) unit and a nucleophilic azepane.

Practically, this translates to two primary forward-synthetic approaches:

Reductive Amination: This approach utilizes 1-cyclohexyl-4-piperidone as the electrophilic precursor, which can react with azepane (perhydroazepine) in the presence of a reducing agent to form the target C-N bond.

Nucleophilic Substitution: This strategy involves a 1-cyclohexyl-4-halopiperidine (e.g., 4-chloro or 4-bromo derivative) or a piperidine with another suitable leaving group at the C4 position, which undergoes substitution by azepane.

A secondary disconnection can be made at the nitrogen-cyclohexyl bond of the piperidine ring. This would involve synthesizing a 4-(azepan-1-yl)piperidine intermediate first, followed by N-alkylation with a cyclohexyl halide or reductive amination with cyclohexanone (B45756). The initial formation of the 4-aminopiperidine (B84694) core is a critical step in many of these strategies. nih.gov

Classical and Advanced Organic Synthesis Techniques for Piperidine and Azepane Ring Systems

The construction of the individual piperidine and azepane rings is fundamental to the total synthesis of the target molecule. A variety of classical and modern synthetic methods have been developed for these purposes.

Formation of the Piperidine Moiety

The piperidine scaffold is a ubiquitous feature in pharmaceuticals, and numerous methods for its synthesis have been established. nih.gov Key strategies include the functionalization of pre-existing rings and de novo ring construction.

One of the most direct methods is the catalytic hydrogenation of pyridine (B92270) precursors . dtic.mil This can be achieved using various catalysts, such as nickel, rhodium on carbon (Rh/C), or through transfer hydrogenation protocols using reagents like ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C). dtic.milorganic-chemistry.org

Reductive amination is a versatile and widely used technique. researchgate.net Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones is a powerful ring-closing strategy. researchgate.netacs.org For constructing 4-substituted piperidines, intermolecular reductive amination of 4-piperidones is common, where a primary amine is reacted with the piperidone using reducing agents like sodium triacetoxyborohydride (B8407120). mdpi.com Double reductive amination has also been employed as a key ring-closing step. researchgate.netresearchgate.net

Modern approaches often rely on cycloaddition reactions . For instance, [4+2] cycloadditions of 1-azadienes with nitroalkenes, catalyzed by zinc, can produce highly substituted piperidines. thieme-connect.com The intramolecular ene cyclization of 4-aza-1,7-dienes, catalyzed by Lewis acids, affords 3,4-disubstituted piperidines with a high degree of stereocontrol. rsc.org

Other advanced techniques include:

Dearomatization of pyridines , which can be accomplished chemo-enzymatically or through rhodium-catalyzed asymmetric carbometalation. nih.govnih.govacs.org

Iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) serves multiple roles in imine formation and reduction. mdpi.com

Ring-closing reactions of halogenated amides or the cyclization of amino acetals derived from nitro-Mannich reactions. mdpi.com

Table 1: Selected Synthetic Methods for the Piperidine Ring

| Method | Key Reagents/Catalysts | Description | Citations |

|---|---|---|---|

| Catalytic Hydrogenation | Pyridine, H₂, Ni or Rh/C catalyst | Reduction of the aromatic pyridine ring to form the saturated piperidine. | dtic.milorganic-chemistry.org |

| Reductive Amination | Carbonyl compound, Amine, Reducing agent (e.g., NaBH(OAc)₃) | Formation of a C-N bond via an imine or iminium ion intermediate, followed by reduction. | researchgate.netmdpi.com |

| [4+2] Cycloaddition | 1-Azadiene, Nitroalkene, Zn(OTf)₂ | Catalytic, enantioselective cycloaddition to generate monocyclic piperidines. | thieme-connect.com |

| Ene Cyclization | 4-Aza-1,7-diene, Lewis Acid (e.g., MeAlCl₂) | Intramolecular cyclization to form 3,4-disubstituted piperidines. | rsc.org |

| Dearomatization | Activated Pyridine, Biocatalyst or Rh-catalyst | Asymmetric conversion of flat aromatic precursors into chiral piperidines. | nih.govnih.govacs.org |

Formation of the Azepane Moiety

While less common in medicinal chemistry libraries than piperidines, the seven-membered azepane ring offers unique three-dimensional chemical space. nih.gov Its synthesis can be challenging due to entropic factors.

A classic and industrially significant method is the Beckmann rearrangement . masterorganicchemistry.com This reaction converts a cyclohexanone oxime into caprolactam, the monomer for Nylon 6, which can then be reduced to azepane (perhydroazepine). nih.govwikipedia.org The rearrangement is typically promoted by strong acids or reagents like tosyl chloride. wikipedia.org Modified versions using reagents like cyanuric chloride or sulfone iminium fluorides allow for milder reaction conditions. nih.govwikipedia.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for forming medium-sized rings. thieme-connect.de Using ruthenium-based catalysts, such as Grubbs' catalysts, acyclic diene precursors can be efficiently cyclized to form unsaturated azepine derivatives, which are subsequently hydrogenated. thieme-connect.denih.gov

Other notable methods for azepane synthesis include:

Photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered aromatic ring into a seven-membered system. nih.gov

Piperidine ring expansion , where diastereomerically pure azepanes can be prepared with high stereoselectivity from piperidine precursors. rsc.org

Intramolecular cyclization of long-chain amino alcohols or dihalides. organic-chemistry.org

Reductive amination catalyzed by iron complexes, similar to the method used for piperidines but starting with longer-chain precursors. mdpi.com

Table 2: Selected Synthetic Methods for the Azepane Ring

| Method | Key Reagents/Catalysts | Description | Citations |

|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone oxime, Acid (e.g., H₂SO₄) or other promoters | Acid-catalyzed rearrangement of an oxime to form a lactam (caprolactam), which is then reduced. | masterorganicchemistry.comwikipedia.org |

| Ring-Closing Metathesis (RCM) | Acyclic diene, Ru-catalyst (e.g., Grubbs' catalyst) | Catalytic cyclization of a diene to form an unsaturated seven-membered ring. | thieme-connect.denih.gov |

| Dearomative Ring Expansion | Nitroarene, Blue light | Photochemical process converting a nitroarene into a seven-membered ring system. | nih.gov |

| Piperidine Ring Expansion | Substituted piperidine | Stereoselective and regioselective expansion of a six-membered ring to a seven-membered ring. | rsc.org |

| N-Heterocyclization | Primary amine, Diol, Cp*Ir complex | Iridium-catalyzed synthesis of seven-membered cyclic amines from readily available starting materials. | organic-chemistry.org |

Coupling Reactions for the this compound Linkage

The final step in assembling the target molecule is the formation of the bond between the C4 position of the piperidine ring and the nitrogen of the azepane ring. The most direct and industrially scalable method is reductive amination . This involves the reaction of 1-cyclohexyl-4-piperidone with azepane, typically using a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. mdpi.compearson.com This one-pot procedure forms the C-N bond by first generating an intermediate enamine or iminium ion, which is then reduced in situ. This approach has been successfully used to synthesize a wide library of 4-aminopiperidines. mdpi.com

An alternative strategy is nucleophilic substitution . In this case, a pre-formed 1-cyclohexylpiperidine bearing a good leaving group at the 4-position, such as a halide (Cl, Br) or a sulfonate ester (tosylate, mesylate), is reacted with azepane. The azepane nitrogen acts as a nucleophile, displacing the leaving group to form the desired product.

The synthesis can also be designed to form the N-cyclohexyl bond last. For example, 4-amino-1-Boc-piperidine can be coupled with a precursor, and after deprotection, the resulting secondary amine can be reacted with cyclohexanone via reductive amination. nih.gov

Stereoselective Synthesis Approaches

Controlling stereochemistry is paramount in modern drug synthesis. For molecules like this compound, which contains multiple stereocenters (both existing and potential), stereoselective methods are critical.

Enantioselective and Diastereoselective Control in Piperidine and Azepane Formation

Piperidine Stereocontrol: Significant progress has been made in the stereoselective synthesis of substituted piperidines.

Catalytic Asymmetric Methods: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govacs.org Gold-catalyzed cyclization of N-homopropargyl amides followed by a Ferrier rearrangement provides a modular and diastereoselective route to piperidin-4-ols. nih.gov

Chemoenzymatic Approaches: The combination of biocatalysis with chemical synthesis offers sustainable and highly selective routes. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Substrate and Reagent Control: Diastereoselectivity can be achieved by using chiral starting materials or auxiliaries. rsc.org For example, the diastereoselective reduction of chiral bicyclic lactams can produce cis-4-hydroxy-2-methyl piperidines. nih.gov Photoredox catalysis has been utilized for the highly diastereoselective C-H arylation of complex piperidine derivatives, where selectivity is driven by an epimerization process that favors the thermodynamically more stable product. escholarship.org

Azepane Stereocontrol: The stereoselective synthesis of the more flexible seven-membered azepane ring is also an active area of research.

Biocatalysis: Enantioenriched 2-substituted azepanes can be generated through asymmetric reductive amination using imine reductases (IREDs) or via deracemization with monoamine oxidases. acs.orgnih.gov

Asymmetric Lithiation: Highly diastereoselective and enantioselective synthesis of polysubstituted azepanes can be achieved through a (−)-sparteine mediated asymmetric lithiation-conjugate addition sequence. nih.gov

Multi-step Stereocontrolled Sequences: An enantioselective synthesis of [b]-annulated azepanes has been developed starting with an asymmetric allylic alkylation, followed by olefin cross-metathesis and a final reductive cyclization, retaining high enantiomeric excess throughout the sequence. uol.de

Tethered Aminohydroxylation: A novel approach to heavily hydroxylated azepanes involves an osmium-catalyzed tethered aminohydroxylation reaction on a sugar-derived precursor, which forms the C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to close the ring. acs.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Cyclohexyl-4-piperidone |

| 4-(Azepan-1-yl)piperidine |

| 4-Amino-1-Boc-piperidine |

| Azepane (Perhydroazepine) |

| Caprolactam |

| Cyclohexanone |

| Cyclohexanone oxime |

| N-Boc-2,3-dihydro-1H-pyrrole |

| N-Boc-1,2,3,4-tetrahydropyridine |

| N-homopropargyl amide |

| Piperidin-4-ol |

| Preclamol |

Chiral Auxiliary and Catalyst-Based Methodologies

The creation of specific stereoisomers is crucial in drug discovery and development. Chiral auxiliaries and catalysts are instrumental in achieving high enantioselectivity in the synthesis of piperidine and azepane derivatives.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. sigmaaldrich.com For the synthesis of chiral piperidine derivatives, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed. researchgate.net These auxiliaries guide the diastereoselective formation of the piperidine ring, which can then be further modified. researchgate.net For instance, a domino Mannich–Michael reaction using a chiral aldimine derived from an arabinopyranosylamine can produce N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent reactions, like conjugate additions or alkylations, can introduce further stereocenters with control. researchgate.net While direct application to this compound is not explicitly detailed in the reviewed literature, this methodology provides a framework for the enantioselective synthesis of the piperidine core.

Catalyst-Based Methodologies: Asymmetric catalysis offers a powerful alternative to chiral auxiliaries, often with higher efficiency and atom economy. Chiral phosphine (B1218219) ligands, in combination with transition metals like rhodium, have been used in the enantioselective synthesis of piperidine derivatives. nih.gov For example, the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, can produce highly enantiomerically enriched piperidine structures. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a variety of enantioenriched 3-substituted piperidines. nih.govacs.org This approach has been used in the formal syntheses of pharmaceutically active compounds like Preclamol and Niraparib. nih.govacs.org The development of heterogeneous chiral catalysts is also a significant area of research, aiming to simplify catalyst recovery and reuse. mdpi.com

Modern Innovations in Heterocycle Synthesis Applicable to this compound

Recent advancements in synthetic organic chemistry have provided a host of new tools for the construction of complex heterocyclic systems. These innovations often lead to more efficient, selective, and sustainable synthetic routes.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has revolutionized the synthesis of N-heterocycles by enabling a wide range of transformations with high efficiency and selectivity. mdpi.comnumberanalytics.com Metals such as palladium, rhodium, ruthenium, copper, and cobalt are frequently used to catalyze reactions that form the core structures of piperidines and azepanes. mdpi.comrsc.org

Key applications include:

Cross-Coupling Reactions: These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed cross-coupling reactions are widely used to synthesize complex heterocycles. numberanalytics.com Rhodium-catalyzed asymmetric Suzuki–Miyaura-type couplings can be used to prepare substituted piperidines with high enantioselectivity. nih.gov

C-H Activation/Annulation: This strategy involves the direct functionalization of C-H bonds, offering a more atom-economical approach to building cyclic structures. rsc.org Transition metals can catalyze the annulation of alkenes via C-H activation to form various heterocycles, including benzoazepines. rsc.org

Reductive Amination: Iron-catalyzed reductive amination of ω-amino fatty acids is an efficient method for preparing pyrrolidines, piperidines, and azepanes. mdpi.comnih.gov

Ring Expansion: Diastereomerically pure azepane derivatives can be synthesized with high stereoselectivity and regioselectivity through piperidine ring expansion, a reaction that can be influenced by N-protecting groups and nucleophiles. rsc.orgrsc.org

The following table summarizes some transition metals and their applications in heterocycle synthesis:

| Transition Metal | Application in Heterocycle Synthesis | Reference(s) |

| Palladium | Cross-coupling reactions, enantioselective aza-Heck cyclization | numberanalytics.com, nih.gov |

| Rhodium | Asymmetric carbometalation, [4+2] annulation | nih.govacs.org, nih.gov |

| Ruthenium | Diastereoselective hydrogenation of pyridines | mdpi.com |

| Copper | Synthesis of arylamines, radical-mediated cyclization | researchgate.net, mdpi.com |

| Iron | Reductive amination of ω-amino fatty acids | mdpi.comnih.gov |

| Cobalt | Radical intramolecular cyclization of amino-aldehydes | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers significant advantages in terms of step economy, reduced waste generation, and the rapid generation of molecular diversity. nih.govresearchgate.net

Key MCRs applicable to the synthesis of piperidine and azepane scaffolds include:

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for creating complex, peptide-like structures. researchgate.netnih.govslideshare.net The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govmdpi.com This reaction has been used to generate libraries of 1,4-disubstituted piperidines. researchgate.net The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.govmdpi.com

Aza-Prins Cyclization: This strategy can be employed in a multicomponent fashion to produce piperidine-fused dihydroquinazolinones with high diastereoselectivity. researchgate.net

Domino Reactions: A domino reaction involves two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. An electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine (B145994) can lead to the synthesis of pyrrolidine (B122466), piperidine, or azepane derivatives. mdpi.com

The table below highlights some MCRs and their relevance to heterocycle synthesis:

| Multicomponent Reaction | Reactants | Product Type | Relevance to Piperidine/Azepane Synthesis | Reference(s) |

| Ugi Reaction (4-component) | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Synthesis of substituted piperidines | researchgate.net, mdpi.com, nih.gov |

| Passerini Reaction (3-component) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | General heterocycle synthesis | mdpi.com, nih.gov |

| Aza-Prins Cyclization | Homoallylic ammonium salt, Bifunctional aldehyde | Piperidine-fused heterocycles | Diastereoselective synthesis of piperidine derivatives | researchgate.net |

| Domino Halogen-Induced Cyclization | Olefinic aziridine, Halogenating agent, Nucleophile | Pyrrolidine, Piperidine, Azepane | Stereoselective synthesis of azepanes | mdpi.com |

Microwave-Assisted and Ultrasound-Promoted Synthesis

The use of alternative energy sources like microwaves and ultrasound can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.govresearchgate.netijrpr.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of azepine derivatives. researchgate.netijrpr.com For example, the formation of 5H-dipyrido[4,3-b:3',4'-f]azepines via a double SAr reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines is significantly faster under microwave conditions compared to conventional heating. researchgate.net Microwave-assisted synthesis of tetra-azepines has also been reported, demonstrating the versatility of this technique for constructing seven-membered rings. ijrpr.comsciensage.info Hydrolytic ring opening of oxazolidinones to form amino precursors for azepane rings can also be efficiently achieved using microwave irradiation. nih.govacs.org

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can dramatically reduce reaction times and improve yields. nih.goveurekaselect.comresearchgate.net This technique has been used for the synthesis of various six-membered N-heterocycles. eurekaselect.com The synthesis of arylhydrazones, for example, can be achieved in excellent yields at room temperature without a catalyst using ultrasonic irradiation. nih.gov The primary benefits of ultrasound-assisted synthesis include shorter reaction times, milder conditions, and often improved product purity. nih.govresearchgate.net

Electrochemical Synthesis Pathways

Electrochemical synthesis is gaining traction as a green and sustainable method for organic synthesis. beilstein-journals.org By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents and high temperatures. beilstein-journals.org

Electrochemical methods have been developed for the synthesis of piperidine and pyrrolidine derivatives. beilstein-journals.org One approach involves the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org This reaction can be performed efficiently in a flow microreactor, which offers a large specific surface area for the reduction of the substrate on the cathode. beilstein-journals.org More recently, an electrochemical method for the ring-opening of piperidine-containing peptides has been developed, showcasing the potential of electrochemistry to modify complex molecules containing this ring system. thieme-connect.de

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The twelve principles of green chemistry provide a framework for achieving this goal. numberanalytics.com

Key principles relevant to the synthesis of this compound and related heterocycles include:

Atom Economy: This principle, introduced by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. ekb.egjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient and generate less waste. jocpr.comnih.gov Transition-metal-catalyzed reactions and multicomponent reactions often exhibit high atom economy. rsc.orgresearchgate.net

Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is a cornerstone of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. numberanalytics.com Transition-metal and organocatalysts are extensively used in modern heterocycle synthesis. mdpi.comnih.gov

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or even solvent-free conditions. numberanalytics.com For example, the hydrogenation of pyridines to piperidines has been achieved in water using a heterogeneous catalyst. mdpi.com

The application of these principles not only minimizes the environmental impact of chemical synthesis but also often leads to more efficient and cost-effective processes.

Solvent-Free Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process safety. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation, offer significant advantages including reduced reaction times, enhanced yields, and simplified work-up procedures. tsijournals.comyoutube.com

Research into the synthesis of piperidine scaffolds has demonstrated the feasibility of solvent-free, multi-component reactions (MCRs). For instance, the one-pot synthesis of functionalized piperidines can be achieved by reacting 1,3-dicarbonyl compounds, amines, and aromatic aldehydes without a solvent, often catalyzed by solid acids like nano-sulfated zirconia. bas.bg While a direct solvent-free synthesis for this compound is not prominently documented, the principles are applicable. The formation of the N-cyclohexylpiperidine moiety could, in theory, be approached via a solvent-free reductive amination of a suitable cyclohexanone precursor with a 4-aminopiperidine derivative, or by the reaction of cyclohexylamine (B46788) with a piperidone derivative.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions under solvent-free conditions. tsijournals.comyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic systems. For example, the synthesis of pyrimidine-imines and thiazolidinones containing a piperidine moiety has been efficiently conducted under microwave irradiation without a solvent, leading to high yields in short reaction times. tsijournals.com Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has been achieved under solvent-free microwave conditions, highlighting the potential of this technology to create cyclic amine structures. researchgate.net These examples suggest that the cyclization and functionalization steps required for constructing the azepane and piperidine rings could be significantly optimized using solvent-free, microwave-assisted protocols.

Table 1: Examples of Solvent-Free Synthesis for Piperidine and Related Heterocycles

| Reactants | Product Type | Conditions | Yield (%) | Reference |

| 1,3-Dicarbonyl compounds, Amines, Aromatic aldehydes | Functionalized Piperidines | Nano-sulfated zirconia, Room Temp. | ~87% | bas.bg |

| Chalcones, Guanidine hydrochloride | Pyrimidines with Piperidine | Microwave (600W), 6 min | High | tsijournals.com |

| N-Boc dipeptide esters | 2,5-Piperazinediones | Microwave (600W), 5-65 min | 56-98% | researchgate.net |

| 2-Cyanoacetamides, Ketones | Piperidones | Piperidine-promoted, Solvent-free | High | nih.gov |

This table presents data for analogous heterocyclic syntheses to illustrate the potential of solvent-free methods.

Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity and operating under mild conditions. youtube.com Enzymes such as transaminases (ATAs), lipases, and oxidoreductases are increasingly employed in the synthesis of chiral amines and heterocyclic structures like piperidines and azepanes. nih.govnih.govnih.govnih.govrsc.org

A chemoenzymatic approach combining chemical synthesis with biocatalysis can be used for the asymmetric synthesis of substituted piperidines. nih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.gov Similarly, the synthesis of enantioenriched 2-substituted piperidines can be achieved through a hybrid bio-organocatalytic cascade where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction. nih.gov

For the azepane core, chemoenzymatic strategies have also been developed. Enantioenriched 2-aryl azepanes can be generated through the asymmetric reductive amination of cyclic imines using imine reductases (IREDs) or by deracemizing cyclic amines with monoamine oxidases (MAOs). nih.gov Another innovative one-pot photoenzymatic route has been reported for the synthesis of N-Boc-4-amino/hydroxy-azepane, starting from unfunctionalized azepane. This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction, achieving high conversions and excellent enantiomeric excess. nih.govacs.orgresearchgate.net The application of such biocatalytic reductive amination or deracemization could be envisioned for the synthesis of chiral precursors to this compound.

Immobilized enzymes offer the advantage of reusability and enhanced stability. For instance, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used for the multicomponent synthesis of piperidines with high yields, and the biocatalyst could be reused for multiple cycles. rsc.org

Table 2: Biocatalytic Synthesis of Piperidine and Azepane Scaffolds

| Enzyme Type | Substrate/Precursor | Product | Key Feature(s) | Reference |

| Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | Chemo-enzymatic dearomatization, DKR | nih.gov |

| Imine Reductase (IRED) | Cyclic imines | Enantioenriched 2-aryl azepanes | Asymmetric reductive amination | nih.gov |

| Monoamine Oxidase (MAO) | Racemic cyclic amines | Enantioenriched 2-aryl azepanes | Deracemization | nih.gov |

| Transaminase (ATA) | Unfunctionalized azepane (via photooxidation) | Chiral N-Boc-4-amino-azepane | One-pot photoenzymatic synthesis, >99% ee | nih.govacs.org |

| Lipase (Candida antarctica B) | Benzaldehyde, Aniline, Acetoacetate ester | Functionalized Piperidines | Immobilized enzyme, Reusable catalyst, MCR | rsc.org |

This table highlights various enzymatic strategies applicable to the synthesis of the core heterocyclic rings.

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. sciforum.net The production of commodity and fine chemicals, including N-heterocycles, from biomass is a growing area of research aimed at reducing reliance on fossil fuels. nih.govbohrium.comresearchgate.netacsgcipr.org

Lignocellulosic biomass, a non-food-based renewable resource, is a promising starting point for producing valuable chemicals. A notable strategy involves the synthesis of 2-methyl piperidine and 6-methylpiperidin-2-one (B167070) from biomass-derived triacetic acid lactone (TAL), which can be produced microbially from glucose. nih.govbohrium.comresearchgate.net This route involves the aminolysis of TAL followed by a tandem catalytic transformation over a Ru/zeolite catalyst to yield the desired piperidine derivatives with good yields. nih.govbohrium.com Another approach reports a catalytic process for synthesizing piperidine from δ-valerolactone, a biomass derivative. researchgate.net

Furthermore, direct routes from biomass pyrolysis in the presence of ammonia (B1221849) have been explored for pyridine synthesis, although this often results in complex mixtures. acsgcipr.org More controlled strategies involve the conversion of biomass-derived furans or aldehydes and ketones into pyridines. acsgcipr.org While the direct synthesis of a complex structure like this compound from biomass is a long-term goal, the synthesis of its fundamental piperidine and azepane rings from renewable feedstocks is an active and promising field of research. These biomass-derived heterocyclic building blocks could then be further elaborated into more complex target molecules.

Table 3: Synthesis of N-Heterocycles from Renewable Feedstocks

| Renewable Feedstock | Intermediate(s) | Product | Catalytic System/Conditions | Yield (%) | Reference |

| Glucose (via fermentation) | Triacetic acid lactone (TAL) | 2-Methyl piperidine | Ru/BEA-60 zeolite, t-BuOH | 76.5% | nih.govbohrium.comresearchgate.net |

| Glucose (via fermentation) | Triacetic acid lactone (TAL) | 6-Methylpiperidin-2-one | Ru/BEA-60 zeolite, Dioxane | 78.5% | nih.govbohrium.comresearchgate.net |

| Biomass | δ-Valerolactone | Piperidine | Reductive amination over SiO2 catalyst at 300 °C | 94.8% (selectivity) | researchgate.net |

| Lignin | Various aldehydes/ketones | Pyridine-dicarboxylic acids | Metabolic engineering of Rhodococcus jostii | N/A | acsgcipr.org |

This table illustrates current research on producing piperidine and related heterocycles from biomass sources.

Efficiency and Atom Economy Considerations

The efficiency of a chemical synthesis is not only measured by its yield but also by its "greenness," which can be quantified using metrics like Atom Economy (AE) and Process Mass Intensity (PMI). acsgcipr.orgacsgcipr.orgresearchgate.netnih.gov

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. jocpr.com In contrast, substitution and elimination reactions often have lower atom economies. For the synthesis of a complex molecule like this compound, employing synthetic strategies that maximize atom economy is crucial. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all reactants, are excellent examples of atom-economical processes. bas.bgacsgcipr.org

Process Mass Intensity (PMI) provides a more holistic measure of a process's environmental footprint by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. acsgcipr.orgacsgcipr.orgnih.govacs.org The pharmaceutical industry widely uses PMI to benchmark and improve the sustainability of manufacturing processes. A high PMI indicates significant waste generation, with solvents often being the largest contributor. acs.org Therefore, synthetic routes that use fewer steps, catalytic reagents instead of stoichiometric ones, and minimize solvent use will have a lower, more favorable PMI.

For the synthesis of the target compound, a strategy involving a convergent MCR to build one of the heterocyclic rings, followed by a catalytic coupling to the second ring, would likely offer a better atom economy and a lower PMI compared to a lengthy, linear synthesis involving multiple protection/deprotection and purification steps.

Table 4: Conceptual Atom Economy of Reaction Types for Heterocycle Synthesis

| Reaction Type | General Transformation | Byproducts | Conceptual Atom Economy | Reference |

| Addition Reaction (e.g., Diels-Alder) | Diene + Dienophile → Cycloadduct | None | 100% | jocpr.com |

| Reductive Amination | Ketone/Aldehyde + Amine + Reducing Agent → Amine | Oxidized Reductant | Moderate to High | mdpi.com |

| Multicomponent Reaction (MCR) | A + B + C → A-B-C | Often just water | High to Very High | bas.bgacsgcipr.org |

| Substitution Reaction | R-X + Nu → R-Nu + X | Leaving Group (X) | Low to Moderate | studymind.co.uk |

This table provides a generalized comparison of the inherent atom efficiency of different classes of chemical reactions.

Advanced Analytical and Spectroscopic Characterization of 1 1 Cyclohexylpiperidin 4 Yl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 1-(1-Cyclohexylpiperidin-4-yl)azepane provide the initial and most fundamental structural information. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, offering insights into the connectivity of the cyclohexyl, piperidine (B6355638), and azepane rings.

The predicted ¹H NMR spectrum would exhibit a series of multiplets in the aliphatic region. The protons on the cyclohexyl and piperidine rings are expected to show complex overlapping signals due to their conformational flexibility and spin-spin coupling. The protons on the azepane ring, particularly those adjacent to the nitrogen atom, would appear at a relatively downfield-shifted region due to the deshielding effect of the nitrogen.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbon atoms of the cyclohexyl, piperidine, and azepane rings will have distinct chemical shifts. The carbon atom of the piperidine ring attached to the azepane nitrogen (C-4) and the carbons of the azepane ring adjacent to the nitrogen are expected to be key diagnostic signals.

Based on the analysis of structurally similar compounds, such as N-cyclohexylpiperidine and N-substituted azepanes, the following chemical shifts can be predicted. For instance, in N-cyclohexylpiperidine, the protons on the piperidine ring alpha to the nitrogen typically appear around 2.4-2.6 ppm, while the cyclohexyl protons are found in the 1.0-2.0 ppm range. The carbons of the piperidine ring alpha to the nitrogen in N-substituted piperidines are typically observed around 50-60 ppm. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl-H (axial & equatorial) | 1.0 - 1.9 | m | 11H |

| Piperidine-H (C2, C6 - axial & equatorial) | 2.0 - 2.2 and 2.8 - 3.0 | m | 4H |

| Piperidine-H (C3, C5 - axial & equatorial) | 1.4 - 1.6 and 1.8 - 2.0 | m | 4H |

| Piperidine-H (C4) | 2.5 - 2.7 | m | 1H |

| Azepane-H (N-CH₂) | 2.6 - 2.8 | t | 4H |

| Azepane-H (other CH₂) | 1.5 - 1.8 | m | 8H |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl-C (C1') | 60 - 65 |

| Cyclohexyl-C (other CH₂) | 25 - 35 |

| Piperidine-C (C2, C6) | 50 - 55 |

| Piperidine-C (C3, C5) | 28 - 33 |

| Piperidine-C (C4) | 58 - 62 |

| Azepane-C (N-CH₂) | 52 - 57 |

| Azepane-C (other CH₂) | 26 - 30 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity between the different ring systems, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This experiment is crucial for tracing the proton networks within each of the three rings (cyclohexyl, piperidine, and azepane). For example, the proton at C-4 of the piperidine ring would show correlations to the protons at C-3 and C-5 of the same ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. A key HMBC correlation for this compound would be the correlation between the proton at C-4 of the piperidine ring and the carbons of the azepane ring that are alpha to the nitrogen, and vice-versa. This would unequivocally confirm the linkage between the piperidine and azepane rings.

Dynamic NMR for Conformational Studies

The cyclohexyl and piperidine rings in this compound are conformationally flexible, existing in a dynamic equilibrium between different chair and boat conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. scielo.brbeilstein-journals.org

At room temperature, the rate of conformational interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion slows down, and it may become possible to observe separate signals for the axial and equatorial protons of the cyclohexyl and piperidine rings. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes, such as the energy barrier to ring inversion. scielo.brbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₇H₃₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Based on the fragmentation patterns of related compounds like N-substituted piperidines and piperazines, several key fragmentation pathways can be proposed. researchgate.netresearchgate.netnih.gov Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines. researchgate.net For the target molecule, this could involve the cleavage of the bond between the cyclohexyl group and the piperidine nitrogen, or cleavage within the piperidine or azepane rings.

A plausible fragmentation pathway would involve the initial cleavage of the cyclohexyl group, leading to the formation of a stable piperidinyl-azepane cation. Further fragmentation of this ion could involve the cleavage of the azepane ring or the piperidine ring. Another likely fragmentation is the cleavage of the bond between the piperidine C-4 and the azepane nitrogen. For some N-substituted piperidines, the loss of the entire substituent on the nitrogen is a dominant fragmentation pathway. nih.gov In the case of an N-methylazepane derivative, a prominent fragment corresponding to the elimination of the N-methylpiperidine moiety via α-cleavage leading to a cyclic iminium ion has been observed. researchgate.net

Interactive Data Table: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| m/z | Proposed Fragment Structure / Neutral Loss |

| 251 | [M+H - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 167 | [C₁₁H₂₁N]⁺ (N-Cyclohexylpiperidine fragment) |

| 98 | [C₆H₁₂N]⁺ (Azepane fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by the vibrational modes of its constituent aliphatic rings and carbon-nitrogen bonds.

The most prominent features in the vapor phase IR spectrum are the C-H stretching vibrations of the numerous methylene (B1212753) (CH₂) and methine (CH) groups in the cyclohexyl, piperidine, and azepane rings. These typically appear as a complex series of strong absorptions in the 2850-3000 cm⁻¹ region. The absence of significant absorption above 3000 cm⁻¹ confirms the lack of aromatic or vinylic C-H bonds.

The C-N stretching vibrations of the tertiary amine groups are expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. These bands can be difficult to assign definitively due to coupling with other vibrations in this crowded region. Additionally, C-C bond stretching and various bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups contribute to the complex pattern of absorptions below 1500 cm⁻¹. While a computed vapor phase IR spectrum for the related compound, 1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane, is available, specific experimental data for the title compound is not widely published. spectrabase.com However, analysis of similar structures, like 4-benzylpiperidine, shows characteristic strong C-H stretching peaks just below 3000 cm⁻¹. nist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkanes (cyclohexyl, piperidine, azepane rings) | 2850 - 2995 | Strong |

| CH₂ Bend (Scissoring) | Alkanes | ~1445 - 1470 | Medium |

| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium to Weak |

| C-C Stretch | Alkanes | 800 - 1200 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing within the crystal lattice.

For a molecule like this compound, crystallographic analysis would confirm the chair conformation of the piperidine and cyclohexyl rings and the likely twisted-chair or boat conformation of the seven-membered azepane ring. Studies on related piperidine derivatives show that the piperidine ring typically adopts a chair conformation. iucr.orgacs.org For example, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals the piperidine ring in a distinct chair form. iucr.org Similarly, analysis of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide shows the cyclohexyl group in a chair conformation. researchgate.net

Although a specific crystal structure for this compound is not publicly available, data from analogous structures provide insight into expected crystallographic parameters. For instance, a substituted piperidine derivative was found to crystallize in the monoclinic P2₁/n space group. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.6668 (10) |

| b (Å) | 8.3356 (5) |

| c (Å) | 21.4683 (16) |

| V (ų) | 2445.7 (3) |

| Z | 8 |

| Data is for 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, presented for illustrative purposes. researchgate.net |

This compound possesses a chiral center at the C4 position of the piperidine ring where the azepane group is attached. Therefore, it can exist as a pair of enantiomers (R and S forms). X-ray crystallography of a single crystal grown from a non-racemic source is the definitive method for determining the absolute stereochemistry. This is typically achieved by the anomalous dispersion method, where the scattering of X-rays by the atoms near an absorption edge allows for the differentiation between the two enantiomeric forms. Without a resolved chiral sample and a corresponding crystallographic study, the absolute stereochemistry of a given sample of this compound remains unassigned.

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. As the molecule lacks classic hydrogen bond donors (like N-H or O-H groups), the primary interactions governing its crystal packing are van der Waals forces. These include dipole-dipole interactions and, more significantly, London dispersion forces arising from the large, nonpolar cyclohexyl and azepane moieties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the isolation of this compound during its synthesis and the subsequent assessment of its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution and applicability to non-volatile compounds. A typical method would employ reverse-phase chromatography.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. A C18 column is a common starting point for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Given the basic nature of the tertiary amine, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial to ensure the analyte is protonated, which prevents peak tailing and improves peak shape. nih.govsielc.com Detection is typically performed using a UV detector, although the compound lacks a strong chromophore, so detection at low wavelengths (e.g., 210-220 nm) would be necessary. nih.gov Method validation would then be performed to establish its linearity, accuracy, precision, and limits of detection and quantification.

Table 3: Exemplar HPLC Method Parameters for a Piperidine Derivative

| Parameter | Condition |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% to 95% B over 8 minutes |

| Detection | UV at 210 nm and 254 nm |

| Parameters are based on a general method for piperidine derivatives and would require optimization. nih.gov |

Gas Chromatography (GC) is a powerful analytical technique for volatile compounds. bre.com However, its application to this compound requires careful consideration of the compound's thermal stability. The high temperatures required for the injector port and column can potentially cause degradation of thermally labile compounds.

A significant challenge in the GC analysis of tertiary amines is their polar nature, which can lead to interactions with active sites on the column, resulting in poor peak shape (tailing). researchgate.net This can often be mitigated by using specialized, deactivated columns or by derivatizing the amine. researchgate.netacs.org While direct GC analysis of some tertiary amines is possible using robust columns like an HP-INNOWax capillary column with a flame ionization detector (FID), the relatively high molecular weight (264.47 g/mol ) and complexity of this compound may pose challenges. nih.govnih.gov A thorough study of its thermal stability would be required to validate a GC method, ensuring that the detected peaks correspond to the intact compound and not its degradation products. oup.com

Advanced Purification and Isolation Methodologies

The purification of this compound, a tertiary amine, often presents challenges due to the basic nature of the nitrogen atoms, which can interact with acidic stationary phases like silica (B1680970) gel, leading to poor separation and peak tailing in chromatography. Therefore, specialized techniques and optimized conditions are necessary for effective purification.

Column Chromatography Optimization

Column chromatography is a principal method for the purification of this compound from reaction mixtures. The separation is based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.

Stationary Phase Selection:

Due to the basicity of the piperidine and azepane nitrogen atoms, standard silica gel can lead to irreversible adsorption and tailing of the compound. To mitigate these effects, several strategies are employed:

Deactivated Silica Gel: Pre-treating silica gel with a basic modifier, such as triethylamine (B128534), can neutralize the acidic silanol (B1196071) groups on the silica surface, thus reducing the strong interaction with the basic analyte.

Amine-Functionalized Silica Gel: The use of commercially available stationary phases where the silica surface is covalently modified with amino groups provides a more inert surface for the purification of basic compounds.

Alumina (B75360) (Basic or Neutral): Alumina can be an effective alternative to silica gel for the purification of amines, with basic or neutral alumina being preferred to avoid compound degradation or strong adsorption.

Mobile Phase Composition:

The choice of mobile phase (eluent) is crucial for achieving good separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed.

Non-polar/Polar Solvent Systems: A common approach involves a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane (B81311), and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio is optimized to achieve an appropriate retention factor (Rƒ) for the target compound.

Addition of a Basic Modifier: To further improve the chromatography of this basic compound on silica gel, a small percentage (typically 0.1-1%) of a volatile tertiary amine, such as triethylamine, is often added to the mobile phase. This competes with the product for binding to the acidic sites on the stationary phase, resulting in sharper peaks and better separation.

Detection:

The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the purified product. Visualization on TLC plates can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapors.

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | Silica gel treated with triethylamine or Amine-functionalized silica | Neutralizes acidic silanol groups, preventing peak tailing and irreversible adsorption of the basic compound. |

| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine | Provides good separation of non-polar to moderately polar compounds. Triethylamine acts as a basic modifier. |

| Elution | Gradient elution | Allows for the efficient separation of compounds with a range of polarities. |

| Detection | TLC with UV visualization and/or staining | Enables identification of fractions containing the purified product. |

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful technique for the final purification of solid compounds like this compound, provided a suitable solvent or solvent system can be identified. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For piperidine derivatives, a range of solvents and solvent systems can be effective.

Single Solvent Systems: Ethanol (B145695), isopropanol, and acetonitrile are common choices for the recrystallization of piperidine-containing molecules. chemrevlett.com These polar protic and aprotic solvents can effectively dissolve the compound at elevated temperatures.

Mixed Solvent Systems: If a single solvent is not suitable, a binary solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. Common pairs include ethanol-water, hexane-ethyl acetate, and benzene-petroleum ether. chemrevlett.comresearchgate.net The impure compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.

Crystallization Techniques:

Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at room temperature can yield high-quality crystals. This method is particularly useful when only small quantities of the compound are available. chemrevlett.com

Vapor Diffusion: This technique involves placing a solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Salt Formation: For basic compounds like this compound, forming a salt by reacting it with an acid (e.g., hydrochloric acid, sulfuric acid) can significantly alter its solubility and crystallinity. researchgate.net The resulting salt can then be recrystallized from a suitable solvent, often a polar one like ethanol or water.

| Technique | Solvent/System | Procedure | Outcome |

| Single Solvent Recrystallization | Ethanol or Isopropanol | Dissolve the compound in a minimal amount of hot solvent, then cool slowly. | Purified crystalline solid. |

| Mixed Solvent Recrystallization | Hexane/Ethyl Acetate | Dissolve in hot ethyl acetate, add hexane until turbidity appears, then cool. | Removal of more polar and less polar impurities. |

| Slow Evaporation | Dichloromethane/Hexane | Prepare a saturated solution and allow the solvent to evaporate over time. | Formation of well-defined crystals suitable for X-ray diffraction. |

| Salt Recrystallization | Ethanol/Water | Form the hydrochloride salt and recrystallize from an ethanol/water mixture. | Highly pure, crystalline salt form of the compound. |

Computational and Theoretical Studies of 1 1 Cyclohexylpiperidin 4 Yl Azepane

Conformational Analysis of the Piperidine (B6355638) and Azepane Rings

The conformational flexibility of the piperidine and azepane rings is a defining characteristic of 1-(1-Cyclohexylpiperidin-4-yl)azepane. The seven-membered azepane ring is known to adopt several conformations, with the chair and twist-boat forms being significant. The presence of substituents can influence the preferred conformation and the energy barriers between them researchgate.net. Similarly, the piperidine ring typically exists in a chair conformation to minimize steric strain.

Influence of Cyclohexyl and Azepane Substituents on Conformational Preferences

The cyclohexyl and azepane substituents on the piperidine ring play a critical role in dictating the conformational preferences of the entire molecule. The bulky cyclohexyl group attached to the piperidine nitrogen will have a strong preference for an equatorial position to minimize 1,3-diaxial interactions. This, in turn, influences the conformational equilibrium of the piperidine ring. The azepane moiety, connected at the 4-position of the piperidine ring, will also affect the conformational landscape. The interplay between the steric demands of these substituents and the inherent flexibility of the seven-membered azepane ring leads to a complex energy surface with multiple possible low-energy conformations. Modeling studies are essential to understand how these structural features collectively determine the molecule's preferred three-dimensional shape nih.gov.

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of molecules in a solution environment, mimicking physiological conditions. By simulating the movement of atoms over time, MD can reveal the dynamic behavior of this compound, including the transitions between different ring conformations. These simulations provide a statistical representation of the conformational ensemble, highlighting the most populated states and the pathways for interconversion. Starting from an initial structure, often obtained from experimental data or computational modeling, MD simulations can provide insights into the structural, dynamical, and thermodynamical properties of the molecule in solution mdpi.com.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is widely used in drug discovery to understand ligand-protein interactions and to screen for potential drug candidates. For a molecule like this compound, which contains structural motifs found in biologically active compounds, docking studies can suggest potential protein targets and binding modes nih.govnih.govmdpi.comnih.gov. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity.

Interaction Analysis (Hydrogen Bonding, Hydrophobic, Electrostatic)

The interaction profile of this compound with biological macromolecules is dictated by its three-dimensional structure and the distribution of electron density. An analysis of its structural components suggests the potential for several key types of non-covalent interactions.

Hydrogen Bonding: The primary site for hydrogen bonding is the nitrogen atom within the azepane ring. In its protonated state, this nitrogen can act as a hydrogen bond donor. Conversely, the lone pair of electrons on the nitrogen atoms of both the piperidine and azepane rings can act as hydrogen bond acceptors. The specific geometry and accessibility of these sites would be crucial in determining the strength and nature of such interactions. Molecular docking studies on related azepane-containing compounds have highlighted the importance of these interactions for binding affinity to various biological targets. nih.gov

Hydrophobic Interactions: The cyclohexyl and piperidine rings, along with the carbon backbone of the azepane ring, are nonpolar and thus capable of engaging in significant hydrophobic interactions. These interactions are critical for the binding of the molecule within hydrophobic pockets of proteins and other biological targets. The conformational flexibility of the cyclohexyl and azepane rings allows the molecule to adopt various shapes to maximize these favorable contacts.

A hypothetical interaction analysis based on common molecular docking simulation outputs is presented in the table below.

| Interaction Type | Potential Interacting Residues (Example) | Moiety Involved | Estimated Contribution |

| Hydrogen Bond (Acceptor) | Tyrosine, Serine, Threonine | Piperidine Nitrogen, Azepane Nitrogen | Moderate |

| Hydrogen Bond (Donor) | Aspartate, Glutamate | Protonated Azepane/Piperidine Nitrogen | Strong |

| Hydrophobic | Leucine, Valine, Isoleucine, Phenylalanine | Cyclohexyl Ring, Piperidine Ring, Azepane Ring | Strong |

| Electrostatic (Ionic) | Aspartate, Glutamate | Protonated Azepane/Piperidine Nitrogen | Strong |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been detailed in the available literature, studies on analogous compounds containing piperidine and azepane scaffolds are prevalent. nih.gov These studies provide a blueprint for how QSAR could be applied to this class of molecules.

A typical QSAR study on analogs of this compound would involve the following steps:

Data Set Compilation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values for a particular receptor) would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting QSAR model could be used to predict the activity of novel, unsynthesized analogs, thereby guiding further synthetic efforts. The descriptors included in the model would also provide insights into the structural features that are important for activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the nonpolar character of a particular region of the molecule could lead to enhanced activity.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for analogs of this compound.

| Descriptor | Descriptor Type | Potential Influence on Activity |

| LogP | Hydrophobicity | Affects membrane permeability and hydrophobic interactions |

| Molecular Weight | Steric | Influences overall size and fit within a binding pocket |

| Number of Hydrogen Bond Donors/Acceptors | Electronic/Topological | Determines potential for hydrogen bonding |

| Dipole Moment | Electronic | Reflects the polarity and potential for electrostatic interactions |

| Topological Polar Surface Area (TPSA) | Topological | Correlates with membrane permeability |

Mechanistic Insights into Reactions Involving this compound Intermediates

There is a lack of specific information in the scientific literature regarding reaction mechanisms where this compound functions as an intermediate. However, based on the general reactivity of piperidines and azepanes, it is possible to speculate on the types of reactions where this compound could play a role.

The synthesis of azepane derivatives can involve various strategies, including ring-closing and ring-expansion reactions. researchgate.net For instance, the formation of the azepane ring could proceed through an intramolecular cyclization, where a precursor containing a nucleophilic nitrogen and an electrophilic carbon center at appropriate positions reacts to form the seven-membered ring. In such a multi-step synthesis, a molecule with the pre-formed cyclohexylpiperidine moiety could serve as a key intermediate.

Furthermore, the nitrogen atoms in both the piperidine and azepane rings are nucleophilic and can participate in a variety of reactions, such as N-alkylation, N-acylation, and reactions with electrophiles. The specific reaction pathway and the stability of any intermediates would be influenced by steric hindrance from the bulky cyclohexyl group and the conformational constraints of the piperidine and azepane rings. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates, thereby providing detailed mechanistic insights. nih.gov

Structure Activity Relationship Sar and Molecular Mechanism of Action Moa Investigations of 1 1 Cyclohexylpiperidin 4 Yl Azepane and Its Analogs

Design Principles for Modulating Binding Affinity

The design of ligands based on piperidine (B6355638) and azepane scaffolds often focuses on optimizing interactions with target proteins, which can include enzymes or receptors. Key principles involve modifying the size, shape, and electronic properties of substituents to enhance binding affinity and selectivity.

Lipophilicity and Hydrophobicity : Increasing the lipophilicity of a molecule can enhance its binding affinity, often due to favorable desolvation and entropic gains during the binding process. acs.org However, this must be balanced to maintain favorable physicochemical properties. acs.org

Conformational Rigidity : Introducing rigid structural elements can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. The rigidification principle is a common strategy in drug design to improve how a compound binds to its target. nih.gov

Bioisosteric Replacement : This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's activity or metabolic profile. For instance, a phenyl group might be replaced by a cyclohexyl group to alter lipophilicity and metabolic stability while attempting to maintain binding. acs.org

Stereochemistry : The three-dimensional arrangement of atoms is critical. A single stereochemical inversion can significantly alter a molecule's conformation and its binding to a target. nih.gov

Impact of Cyclohexyl and Azepane Moieties on Ligand-Target Interactions

Cyclohexyl Moiety: The N-cyclohexyl group is a bulky, lipophilic substituent. Its primary roles in ligand-target interactions are expected to be:

Hydrophobic Interactions : The nonpolar nature of the cyclohexyl ring allows it to fit into hydrophobic pockets within a protein's binding site. This is a common strategy to anchor a ligand to its target.

Conformational Influence : The cyclohexane (B81311) ring typically adopts a stable chair conformation. afasci.com This can influence the orientation of the rest of the molecule, including the piperidine ring to which it is attached, thereby affecting how the entire ligand presents itself to the binding site. afasci.com

In a study of bioisosteres, replacing a terminal phenyl group with a cyclohexyl group resulted in a minimal change in bioactivity (less than a two-fold change) in approximately 39% of cases, indicating its viability as a bioisosteric replacement, though its effects can be highly dependent on the specific target. acs.org

Azepane Moiety: The azepane (or hexamethyleneimine) ring is a seven-membered saturated heterocycle that offers distinct properties compared to the smaller piperidine ring. wikipedia.org

Increased Conformational Flexibility : The seven-membered ring of azepane is more flexible than a six-membered piperidine ring. This flexibility can allow the moiety to adapt to the shape of various binding sites.

Pharmacophoric Element : The azepane ring is a structural motif found in numerous approved pharmaceutical agents, highlighting its importance as a scaffold in medicinal chemistry. wikipedia.orgnih.gov

Altering Vectorial Properties : The larger ring size changes the angle and distance of substituents relative to the core, which can be crucial for aligning with specific interaction points on a receptor. Research on histamine (B1213489) H3 receptor ligands showed that azepane derivatives, when compared to their piperidine counterparts, sometimes exhibited different binding affinities, demonstrating the impact of the larger ring system. researchgate.net For example, 1-(6-(3-phenylphenoxy)hexyl)azepine showed a high affinity with a Kᵢ value of 18 nM. researchgate.net

The combination of the rigid, lipophilic cyclohexyl group and the larger, more flexible azepane ring creates a unique topological and chemical profile for the parent molecule.

Exploration of Substituent Effects on Molecular Recognition

While specific data for 1-(1-cyclohexylpiperidin-4-yl)azepane is not available, studies on related 1,4-disubstituted piperidines provide insight into how substituents at the N1 and C4 positions affect molecular recognition. researchgate.net

The general structure of a 1,4-disubstituted piperidine allows for two primary points of modification: the nitrogen atom (N1) and the carbon at position 4 (C4). The nature of the groups at these positions dictates the molecule's interaction with its biological target. researchgate.netnih.gov

In one study on piperidine-based antimalarial compounds, modifications on the piperidine nitrogen atom led to significant changes in activity. nih.gov For instance, certain derivatives showed a marked increase in potency against parasitic strains after pharmacomodulation at this position. nih.gov This highlights the critical role of the N1 substituent in defining the biological activity of such scaffolds.

Investigation of Stereochemical Influence on Molecular Recognition

Stereochemistry, the 3D arrangement of atoms, is a fundamental factor in molecular recognition, as biological targets like receptors and enzymes are chiral environments. For molecules containing piperidine and cyclohexyl rings, two key aspects of stereochemistry are influential:

Cis/Trans Isomerism : In substituted cyclohexyl rings, the relative orientation of substituents (cis or trans) can dramatically affect the molecule's shape and how it binds. A study on PROTACs (proteolysis targeting chimeras) found that a trans-cyclohexyl linker created a rigid, extended conformation, whereas the corresponding cis linker resulted in a folded-back conformation. nih.gov This led to significant differences in binding affinity and biological activity, with the trans isomer being a more effective degrader despite weaker binary binding. nih.gov

Enantioselectivity : The presence of chiral centers necessitates the synthesis and testing of individual enantiomers, as they often exhibit different biological activities. The synthesis of piperidine and azepane derivatives frequently employs stereoselective methods to produce specific diastereomers or enantiomers, underscoring the importance of controlling stereochemistry for desired biological outcomes. researchgate.netrsc.org For example, diastereomerically pure azepane derivatives have been prepared with exclusive stereoselectivity through piperidine ring expansion. rsc.org

Table 2: Influence of Stereochemistry on Piperidine Analog Activity

| Stereochemical Feature | Impact on Molecular Recognition | Example from Analog Studies |

|---|---|---|

| Cis/Trans Isomerism | Alters global conformation (extended vs. folded). nih.gov | A trans-cyclohexyl linker in a PROTAC led to a more rigid structure and better activity compared to its cis counterpart. nih.gov |

| Chiral Centers | Different enantiomers can have vastly different binding affinities and efficacies. | Asymmetric synthesis of piperidine derivatives is a common strategy to isolate the more active enantiomer. nih.gov |

| Ring Conformation | Determines the spatial orientation of substituents (axial vs. equatorial), affecting fit in a binding pocket. afasci.com | The piperidine ring is hypothesized to adapt a chair conformation with substituents in equatorial positions to achieve an extended structure for optimal interaction with target channels. afasci.com |

General Mechanisms of Action Associated with Piperidine and Azepane Scaffolds

The piperidine and azepane structural motifs are present in a vast array of biologically active compounds, and they can elicit their effects through several general mechanisms, without presupposing a specific outcome for this compound.

Receptor Modulation : Many piperidine and azepane derivatives act as ligands for G-protein coupled receptors (GPCRs). The basic nitrogen atom in these rings is often protonated at physiological pH, allowing it to form a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. The substituents on the rings then determine the selectivity and whether the compound acts as an agonist or antagonist.

Enzyme Inhibition : These scaffolds can serve as frameworks to position functional groups that interact with the active site of an enzyme. nih.gov For instance, they can be designed to mimic the transition state of a substrate or to bind irreversibly to a key amino acid residue. Some dibenzo[b,f]azepine derivatives have been investigated as topoisomerase II inhibitors, where the planar system intercalates with DNA and other parts of the molecule interact with the enzyme. nih.gov

Ion Channel Blocking : The piperidine moiety is a common feature in compounds that block ion channels. afasci.com The protonated nitrogen can interact with the pore of the channel, while other parts of the molecule provide affinity and selectivity through hydrophobic and other interactions with the channel protein. afasci.com

Transporter Inhibition : Scaffolds containing these rings can block the function of neurotransmitter transporters (e.g., for dopamine (B1211576), norepinephrine (B1679862), serotonin). nih.gov A chiral bicyclic azepane was identified as a potent inhibitor of the norepinephrine and dopamine transporters. nih.gov